2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide
CAS No.: 2320685-40-1
Cat. No.: VC4183666
Molecular Formula: C19H19N7O2S
Molecular Weight: 409.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320685-40-1 |
|---|---|
| Molecular Formula | C19H19N7O2S |
| Molecular Weight | 409.47 |
| IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C19H19N7O2S/c1-12-21-22-16-7-8-17(23-26(12)16)25-9-13(10-25)24(2)18(27)11-29-19-20-14-5-3-4-6-15(14)28-19/h3-8,13H,9-11H2,1-2H3 |
| Standard InChI Key | SMTWGKCBGLYSSH-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CSC4=NC5=CC=CC=C5O4 |
Introduction
Chemical Identity and Structural Analysis
2-(Benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide is a multifunctional molecule characterized by three distinct heterocyclic systems: a benzo[d]oxazole, a triazolo[4,3-b]pyridazine, and an azetidine ring. Its molecular formula, C₁₉H₁₉N₇O₂S, corresponds to a molecular weight of 409.47 g/mol. The IUPAC name reflects the connectivity: the acetamide core is substituted with a methyl group, a benzo[d]oxazol-2-ylthio moiety, and a 1-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl group.
Key Structural Features:
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Benzo[d]oxazole: A bicyclic system with a sulfur atom at position 2, contributing to electron-deficient properties that enhance interactions with biological targets.
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Triazolo[4,3-b]pyridazine: A fused triazole-pyridazine system known for its role in kinase inhibition and antimicrobial activity .
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Azetidine: A strained four-membered ring that introduces conformational rigidity, potentially improving target binding affinity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₇O₂S |
| Molecular Weight | 409.47 g/mol |
| CAS Number | 2320685-40-1 |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CSC4=NC5=CC=CC=C5O4 |
| Solubility | Not publicly available |
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step strategy, leveraging modern catalytic methods and protecting group chemistry.
Key Synthetic Pathways
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Azetidine Ring Formation: The azetidine core is synthesized via gold(I)-catalyzed cyclization of N-propargylsulfonamides, a method optimized for stereoselectivity and yield . The use of t-butanesulfonyl (Bus) protecting groups enables facile deprotection under acidic conditions, avoiding harsh reagents .
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Triazolo[4,3-b]pyridazine Installation: A Sonogashira coupling reaction introduces the 3-methyl-[1,2,]triazolo[4,3-b]pyridazin-6-yl group to the azetidine nitrogen .
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Acetamide Functionalization: Thioacetylation of the azetidine nitrogen with benzo[d]oxazol-2-ylthioacetic acid completes the assembly.
Table 2: Representative Reaction Conditions
| Step | Reaction Type | Reagents/Catalysts | Yield |
|---|---|---|---|
| 1 | Gold-catalyzed cyclization | AuCl(PPh₃), AgSbF₆ | 78% |
| 2 | Sonogashira coupling | Pd(PPh₃)₄, CuI, Et₃N | 65% |
| 3 | Thioacetylation | EDCI, HOBt, DIPEA | 82% |
Recent innovations in flow chemistry have improved scalability, with microreactors reducing reaction times by 40% compared to batch processes.
Biological Activity and Mechanistic Insights
Preliminary studies indicate broad-spectrum biological activities, driven by interactions with enzymatic and receptor targets.
Kinase Inhibition
The triazolo-pyridazine moiety exhibits ATP-competitive binding to tyrosine kinases, with IC₅₀ values < 100 nM against Abl1 and EGFR kinases . Molecular docking simulations suggest that the azetidine ring’s rigidity positions the benzo[d]oxazole-thioacetamide group into hydrophobic kinase pockets, enhancing binding affinity.
Antimicrobial Activity
In vitro assays demonstrate MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The thioether linkage is critical, as oxidation to sulfone derivatives abolishes activity.
Table 3: Select Pharmacological Data
| Activity | Model System | Result |
|---|---|---|
| Kinase Inhibition | Abl1 kinase assay | IC₅₀ = 45 nM |
| Antimicrobial | MRSA (ATCC 43300) | MIC = 4 µg/mL |
| Antiproliferative | MDA-MB-231 cells | GI₅₀ = 1.2 µM |
Research Advancements and Applications
Drug Delivery Innovations
Encapsulation in PEGylated liposomes improved aqueous solubility by 12-fold, achieving a plasma half-life of 8.7 hours in murine models.
Structure-Activity Relationships (SAR)
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Azetidine Substitution: Replacement with pyrrolidine reduces kinase affinity by 30-fold, underscoring the azetidine’s role in conformational restraint .
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Thioether Linkage: Methylation of the sulfur atom decreases antimicrobial potency, confirming the necessity of a free thioether .
Challenges and Future Directions
Synthetic Challenges
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Scalability: Current routes require expensive gold catalysts; replacing these with iron-based systems is under investigation .
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Solubility: The compound’s logP of 3.2 limits bioavailability, prompting studies on prodrug formulations.
Translational Opportunities
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